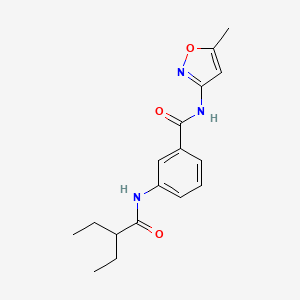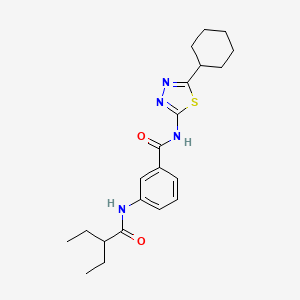![molecular formula C22H23ClN4O2S B4152328 N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE](/img/structure/B4152328.png)
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a complex organic compound with the molecular formula C22H23ClN4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multiple steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid using methanol.
Hydrazination: The esterified product undergoes hydrazination to form a hydrazide.
Cyclization: The hydrazide is then cyclized to form the thiadiazole ring.
Formation of Sulfonyl Chloride: The thiadiazole derivative is converted into a sulfonyl chloride.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the sulfonyl chloride with the appropriate amine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions for substitution reactions can vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its cytotoxic properties against cancer cells.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells. This disruption occurs through the inhibition of enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Similar in structure but contains a triazine ring instead of a thiadiazole ring.
Indole Derivatives: Share similar biological activities but have an indole nucleus instead of a thiadiazole ring.
Uniqueness
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is unique due to its specific combination of a thiadiazole ring and a benzamide moiety, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-ethylbutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c1-3-15(4-2)20(28)24-18-7-5-6-16(13-18)21(29)25-22-27-26-19(30-22)12-14-8-10-17(23)11-9-14/h5-11,13,15H,3-4,12H2,1-2H3,(H,24,28)(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTMMKIHWHYMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-ethylbutanoyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4152245.png)
![3-[(2-ethylbutanoyl)amino]-N-(2-methyl-4-nitrophenyl)benzamide](/img/structure/B4152273.png)
![3-[(2-ethylbutanoyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4152277.png)
![3-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4152283.png)
![3-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4152294.png)
![3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4152298.png)
![3-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4152304.png)

![3-[(2-ethylbutanoyl)amino]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4152320.png)
![3-[(2-ethylbutanoyl)amino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4152321.png)

![3-(2-ETHYLBUTANAMIDO)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4152339.png)

![3-(2-ETHYLBUTANAMIDO)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4152347.png)
